1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC17730078
Molecular Formula: C9H15ClN2O
Molecular Weight: 202.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H15ClN2O |
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Molecular Weight | 202.68 g/mol |
IUPAC Name | 1-(6-methoxypyridin-2-yl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H14N2O.ClH/c1-3-7(10)8-5-4-6-9(11-8)12-2;/h4-7H,3,10H2,1-2H3;1H |
Standard InChI Key | FXXXQLIXHCOGDB-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=NC(=CC=C1)OC)N.Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Composition
1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride is an aromatic amine derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and a propane-1-amine side chain at the 2-position, with a hydrochloride counterion . The molecular formula C₉H₁₅ClN₂O reflects the presence of nine carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The hydrochloride salt form enhances stability and solubility, critical for pharmaceutical applications .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₉H₁₅ClN₂O |
Molecular Weight | 202.68 g/mol |
CAS Registry Number | 1955558-16-3 |
Salt Form | Hydrochloride |
Synthetic Methodologies
General Synthesis Route
The compound is synthesized via a multi-step protocol involving:
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Condensation Reaction: Substituted pyridin-2-amine reacts with pyridine-2-carbaldehyde in methanol under acidic conditions (TosOH, 70°C), followed by the addition of 2-isocyano-2,4,4-trimethylpentane .
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Workup: The crude product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure .
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Salt Formation: The free base is treated with HCl/dioxane to yield the hydrochloride salt .
Table 2: Representative Synthesis Conditions
Parameter | Detail |
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Reactants | Pyridin-2-amine, pyridine-2-carbaldehyde |
Catalyst | TosOH (20 mol%) |
Solvent | Methanol |
Temperature | 70°C, 12 hours |
Isolation Method | Ethyl acetate extraction |
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆, 400 MHz): Signals at δ 8.67–8.66 (m, 1H, pyridine-H), 8.28 (d, J = 7.6 Hz, 1H), and 3.88 (s, 3H, OCH₃) confirm the methoxypyridine and amine protons .
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¹³C NMR: Peaks at δ 163.7 (C=O), 147.6 (aromatic C), and 53.9 (N-CH₂) align with the proposed structure .
Mass Spectrometry (MS):
Applications in Medicinal Chemistry
Intermediate in Drug Discovery
This compound serves as a precursor for imidazo[1,2-a]pyridine derivatives, a class with demonstrated kinase inhibitory and anticancer activity . For instance:
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Compound E5: A brominated analog shows antiproliferative effects in leukemia cell lines (IC₅₀ = 3.36 μM) .
Structure-Activity Relationship (SAR) Studies
Modifications to the amine side chain or pyridine substituents alter bioactivity:
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